molecular formula C7H11ClO4 B12804160 Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester CAS No. 109123-64-0

Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester

Cat. No.: B12804160
CAS No.: 109123-64-0
M. Wt: 194.61 g/mol
InChI Key: ARRVGHALQNQYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is a chemical compound with the molecular formula C12H16N2O4. This compound is known for its unique structure, which includes a dioxetane ring, making it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester typically involves the reaction of 3,4,4-trimethyl-1,2-dioxetane with carbonochloridic acid. The reaction is carried out under controlled conditions to ensure the stability of the dioxetane ring. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking the dioxetane ring.

    Substitution: The ester group can undergo substitution reactions with nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable intermediates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester involves its ability to undergo various chemical reactions due to the presence of the dioxetane ring. This ring can be cleaved under specific conditions, leading to the formation of reactive intermediates that can interact with other molecules. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl 4-pyridinylcarbamate
  • (3,4,4-Trimethyl-1,2-dioxetan-3-yl)methyl chloridocarbonate

Uniqueness

Carbonochloridic acid, (3,4,4-trimethyl-1,2-dioxetan-3-yl)methyl ester is unique due to its specific ester group and the presence of the dioxetane ring. This combination of functional groups provides it with distinct reactivity and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

109123-64-0

Molecular Formula

C7H11ClO4

Molecular Weight

194.61 g/mol

IUPAC Name

(3,4,4-trimethyldioxetan-3-yl)methyl carbonochloridate

InChI

InChI=1S/C7H11ClO4/c1-6(2)7(3,12-11-6)4-10-5(8)9/h4H2,1-3H3

InChI Key

ARRVGHALQNQYQW-UHFFFAOYSA-N

Canonical SMILES

CC1(C(OO1)(C)COC(=O)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.